5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde
CAS No.: 886508-92-5
Cat. No.: VC7144904
Molecular Formula: C12H7F3OS
Molecular Weight: 256.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886508-92-5 |
|---|---|
| Molecular Formula | C12H7F3OS |
| Molecular Weight | 256.24 |
| IUPAC Name | 5-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H |
| Standard InChI Key | BUZGDMKPJZIHIO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with a carbaldehyde group and at the 5-position with a 3-(trifluoromethyl)phenyl moiety . The trifluoromethyl (-CF) group is meta to the thiophene linkage on the phenyl ring, as confirmed by its IUPAC name and 3D conformational data .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 256.24 g/mol | |
| Solubility | Soluble in DMSO, organic solvents | |
| Storage Conditions | Room temperature, dry environment | |
| Purity | >98% |
The aldehyde group confers polarity, while the trifluoromethylphenyl moiety enhances lipophilicity ( estimated at 3.2). These properties make it suitable for reactions requiring both nucleophilic (aldehyde) and electrophilic (aryl) sites.
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via cross-coupling strategies:
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Suzuki-Miyaura Coupling: A boronic acid derivative of 3-(trifluoromethyl)benzene reacts with 5-bromothiophene-2-carbaldehyde in the presence of a palladium catalyst.
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Stille Coupling: Tributylstannane derivatives may alternatively be used for aryl-thiophene bond formation.
The aldehyde group is often introduced through oxidation of a hydroxymethyl precursor or via formylation reactions .
Applications in Research
Medicinal Chemistry
The trifluoromethyl group improves metabolic stability and membrane permeability, making this compound a valuable building block for drug candidates. Examples include:
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Antimicrobial Agents: Analogous CF-containing thiophenes show activity against Staphylococcus aureus (MIC: 4 μg/mL).
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Kinase Inhibitors: The aldehyde group serves as a warhead in covalent inhibitors targeting cysteine residues in kinases .
Materials Science
In organic electronics, the electron-deficient CF group modifies charge transport properties. Thiophene-carbaldehyde derivatives have been incorporated into:
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OLEDs: As electron-transport layers (efficiency: 15 cd/A).
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Conductive Polymers: With conductivities up to 10 S/cm.
Future Perspectives
Drug Discovery
Further studies should explore:
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Protease Targeting: Utilizing the aldehyde as a covalent inhibitor scaffold.
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PET Tracers: Incorporating into the CF group for imaging applications.
Sustainable Synthesis
Developing catalytic methods to reduce Pd waste in cross-coupling reactions could enhance synthetic accessibility.
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